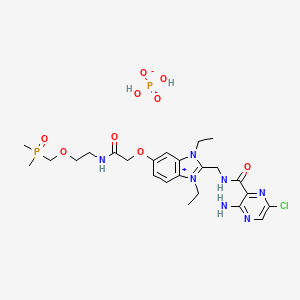

BI 1265162

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H36ClN7O9P2 |

|---|---|

分子量 |

664.0 g/mol |

IUPAC 名称 |

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate |

InChI |

InChI=1S/C24H33ClN7O5P.H3O4P/c1-5-31-17-8-7-16(37-14-20(33)27-9-10-36-15-38(3,4)35)11-18(17)32(6-2)21(31)13-29-24(34)22-23(26)28-12-19(25)30-22;1-5(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H3-,26,27,28,29,33,34);(H3,1,2,3,4) |

InChI 键 |

ZCPDXIIUILFHPB-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C=CC(=C2)OCC(=O)NCCOCP(=O)(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.OP(=O)(O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

BI 1265162: A Technical Whitepaper on its Mechanism of Action as an Epithelial Sodium Channel (ENaC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 1265162 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), developed as an inhaled therapeutic for cystic fibrosis (CF).[1][2] In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, causing excessive sodium and liquid absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1][3] this compound directly counteracts this pathology by blocking ENaC, thereby hydrating the airway surface and improving mucus transport.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: ENaC Inhibition

The primary mechanism of action of this compound is the direct inhibition of the ENaC protein.[3] ENaC is a crucial regulator of sodium and fluid balance in various tissues, including the airways.[2] In the context of cystic fibrosis, the malfunction of the CFTR chloride channel leads to the overactivity of ENaC.[1] This increased sodium influx drives water out of the airway surface liquid (ASL), leading to thickened mucus, a hallmark of CF lung disease.[1][3]

This compound, as a small-molecule inhibitor, is designed to selectively block the pore of the ENaC, thus preventing the influx of sodium ions into the epithelial cells.[6] This action is independent of the underlying CFTR mutation, making it a "mutation-agnostic" therapeutic approach.[2][6] By inhibiting ENaC, this compound is expected to restore ASL height and facilitate mucociliary clearance.[5]

Signaling Pathway of ENaC-mediated Dehydration and this compound Intervention

Caption: Pathophysiology of CF airway dehydration and the corrective mechanism of this compound.

Quantitative In Vitro Efficacy

The potency of this compound has been demonstrated in various cell-based assays, confirming its inhibitory effect on ENaC-mediated sodium and water transport.[4]

Table 1: In Vitro Inhibition of Sodium Transport

| Cell Line | Assay Type | Parameter | This compound | Amiloride (Comparator) | Fold Higher Potency |

| M1 (mouse renal collecting duct) | Ussing Chamber | IC50 | 3 x 10⁻⁹ M | 2.10 x 10⁻⁷ M | ~70-fold |

| NCI-H441 (human bronchial epithelial) | Ussing Chamber | IC50 | 8 x 10⁻⁹ M | 2.38 x 10⁻⁷ M | ~30-fold |

Data sourced from Nickolaus et al., 2020.[4]

Table 2: In Vitro Inhibition of Water Resorption

| Cell Line | This compound Concentration | Parameter | Result |

| M1 | 3 µM | % Inhibition of Water Transport | 72% - 76% |

Data sourced from Nickolaus et al., 2020 and Kley et al., 2021.[4][7]

Quantitative In Vivo Efficacy

Preclinical animal models were utilized to assess the in vivo effects of this compound on airway liquid absorption and mucociliary clearance.[2][4]

Table 3: In Vivo Inhibition of Airway Liquid Absorption in Rats

| This compound Dose (µg/kg) | % Inhibition (after 3 hours) |

| 10 | 32.9% |

| 3 | 31.3% |

| 0.3 | 26.2% |

| 0.03 | 5.9% |

Data sourced from Nickolaus et al., 2020.[4]

Table 4: In Vivo Efficacy in Animal Models

| Animal Model | Parameter | This compound Effect |

| Rat | Airway Liquid Absorption ED50 | 0.09 µg/kg |

| Sheep | Mucociliary Clearance (MCC) | Increased MCC |

Data sourced from Nickolaus et al., 2020.[4]

Synergistic Effects with CFTR Modulators

This compound has demonstrated the potential for synergistic or additive effects when used in combination with CFTR modulators like ivacaftor/lumacaftor (IVA/LUM).[1][5] In studies using human bronchial epithelial cells from CF donors, the combination of this compound and IVA/LUM restored mucociliary clearance to levels observed in healthy cells treated with IVA/LUM alone.[1][5] This suggests that even with partial restoration of CFTR function by modulators, inhibiting the parallel ENaC pathway can provide significant additional benefit.[5][6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound, based on published literature.

In Vitro Inhibition of Sodium Transport (Ussing Chamber Assay)

This protocol is a summary of the likely methodology for assessing ion transport in epithelial cell monolayers.

Caption: Workflow for determining IC50 of ENaC inhibitors using Ussing chambers.

-

Cell Culture: M1 or NCI-H441 cells were cultured on permeable filter supports until a confluent monolayer with high electrical resistance was formed.[2]

-

Ussing Chamber Setup: The filter supports were mounted in Ussing chambers, separating the apical and basolateral compartments. Both compartments were filled with appropriate physiological buffer solutions and maintained at 37°C.

-

Measurement: The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, was continuously recorded.

-

Compound Addition: After a stable baseline Isc was established, increasing concentrations of this compound or the comparator, amiloride, were added to the apical side.

-

Data Analysis: The percentage inhibition of the Isc was calculated for each concentration, and the IC50 value was determined by fitting the data to a dose-response curve.

In Vivo Inhibition of Liquid Absorption (Rat Model)

This protocol is a summary of the likely methodology for the in vivo rat model.

-

Animal Preparation: Anesthetized rats were used for the experiment.[4]

-

Instillation: A known volume of a test solution was instilled into the lungs.[4] This solution likely contained a non-absorbable marker to track fluid volume changes.

-

Drug Administration: this compound was administered to the lungs, likely via intratracheal instillation or inhalation, at various doses.[4]

-

Measurement: After a set period (e.g., 3 hours), the remaining liquid in the lungs was recovered and its volume measured. The change in the concentration of the non-absorbable marker was used to calculate the volume of liquid absorbed.[4]

-

Data Analysis: The percentage inhibition of liquid absorption was calculated by comparing the treated groups to a vehicle control group. The dose required to achieve 50% of the maximal effect (ED50) was then calculated.[4]

In Vivo Mucociliary Clearance (MCC) Assay (Sheep Model)

This protocol is a summary of the likely methodology for the conscious sheep model, a standard model for MCC studies.

Caption: General workflow for measuring mucociliary clearance in a sheep model.

-

Animal Model: Conscious sheep were used as they have lung anatomy and physiology comparable to humans.[4]

-

Tracer Administration: A radiolabeled tracer (e.g., technetium-99m labeled macroaggregated albumin) was delivered as an aerosol to the lungs.

-

Drug Administration: this compound or a placebo was administered via inhalation.[1]

-

Imaging: The movement of the radiotracer out of the lungs over time was monitored using a gamma camera.

-

Data Analysis: The rate of clearance of the radiotracer was calculated and compared between the this compound-treated and placebo groups to determine the effect on MCC.[4]

Conclusion

This compound is a highly potent ENaC inhibitor that has demonstrated significant efficacy in preclinical models.[1][4] Its mechanism of action directly addresses the downstream consequences of CFTR dysfunction by rehydrating the airway surface liquid and improving mucociliary clearance.[1][2] The quantitative data from both in vitro and in vivo studies support its potential as a mutation-agnostic therapy for cystic fibrosis, both as a standalone treatment and in combination with CFTR modulators.[5][6] While a Phase II study did not show a clear clinical benefit leading to the termination of its development, the preclinical data provides a strong rationale for ENaC inhibition as a therapeutic strategy for cystic fibrosis.[8][9]

References

- 1. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor this compound in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole body periodic acceleration in normal and reduced mucociliary clearance of conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Experimental models for studying mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of the epithelial sodium channel inhibitor this compound for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Selective Inhibition of the Epithelial Sodium Channel (ENaC) by BI 1265162: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

BI 1265162 is a potent, small-molecule inhibitor of the epithelial sodium channel (ENaC), investigated for its potential as an inhaled therapeutic for cystic fibrosis (CF).[1][2] Developed by Boehringer Ingelheim, this compound showed promise in preclinical studies by effectively targeting ENaC in airway epithelia.[1][2] Despite its development being halted in Phase II due to a lack of clinical benefit, the pharmacological profile of this compound provides a valuable case study in selective ion channel inhibition.[3] This technical guide offers an in-depth look at the selectivity, mechanism of action, and methodologies used to characterize this compound.

Executive Summary

This compound is a highly potent ENaC inhibitor, demonstrating 30- to 70-fold greater potency than the benchmark ENaC inhibitor, amiloride.[4][5] Preclinical evidence highlighted its ability to inhibit sodium and water transport in airway epithelial cells, a key mechanism for hydrating airway surfaces in conditions like CF.[1][2][6] A critical aspect of its preclinical development was the assessment of its selectivity. This compound was screened against a panel of 44 off-target receptors and ion channels, showing no significant activity at a concentration of 10 µM, indicating a high degree of selectivity for ENaC.[2] This selectivity is crucial for minimizing potential side effects, such as those related to renal ENaC inhibition.[6][7]

Quantitative Analysis of this compound Inhibition and Selectivity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data.

Table 1: In Vitro Potency of this compound and Amiloride Against ENaC

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound | M1 (mouse renal collecting duct) | Ussing Chamber | 3 |

| This compound | NCI-H441 (human bronchial epithelial) | Ussing Chamber | 8 |

| Amiloride | M1 (mouse renal collecting duct) | Ussing Chamber | 210 |

| Amiloride | NCI-H441 (human bronchial epithelial) | Ussing Chamber | 238 |

Data sourced from preclinical evaluation studies.[1]

Table 2: Selectivity Profile of this compound from a Safety Screen Panel

This compound was tested at a concentration of 10 µM against a panel of 44 targets and showed no significant off-target effects.[2]

| Target Class | Representative Targets Screened | Result at 10 µM |

| Ion Channels | CFTR, Cav3.1, Cav3.2, BK, hERG, Nav1.5 (site 2), L-type Ca2+ channel (dihydropyridine site), Kv channel, GABAA (BZD, central) | <50% inhibition |

| GPCRs | Adenosine A2A, Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Cholecystokinin CCK1, Dopamine (D1, D2S), Endothelin ETA, Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ2, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B), Vasopressin V1a | <50% inhibition/binding |

| Transporters | Dopamine transporter, Norepinephrine transporter, Serotonin transporter | <50% inhibition |

| Enzymes | Acetylcholinesterase, COX-1, COX-2, MAO-A, PDE3A, PDE4D2 | <50% inhibition |

| Kinases | Lck | <50% inhibition |

| Nuclear Receptors | Androgen, Glucocorticoid | <50% binding |

The list of targets is based on the standard Eurofins SafetyScreen44 panel.[8][9]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and how its selectivity was determined, the following diagrams illustrate the ENaC signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Caption: ENaC signaling pathway in airway epithelia and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. Efficacy and safety of inhaled ENaC inhibitor this compound in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor this compound in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the epithelial sodium channel inhibitor this compound for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

BI 1265162: A Technical Overview of its Discovery and Development as an Inhaled ENaC Inhibitor

Biberach, Germany - BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor, was developed by Boehringer Ingelheim as a potential mutation-agnostic treatment for cystic fibrosis (CF).[1] The therapeutic rationale was based on the understanding that inhibiting ENaC, which is hyperactivated in the airways of CF patients, could restore airway surface liquid hydration and improve mucociliary clearance.[2][3] This document provides a detailed technical guide on the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Preclinical Development

The discovery of this compound stemmed from a structure-activity relationship (SAR)-guided optimization of a series of benzimidazolium-type ENaC inhibitors.[4] The primary goal was to identify a compound with high aqueous solubility and favorable pharmacodynamics suitable for inhaled delivery via the Respimat® Soft Mist™ Inhaler.[1][5] this compound was the first ENaC inhibitor devoid of the amiloride (B1667095) structural motif to enter clinical trials.[1]

In Vitro Potency and Efficacy

This compound demonstrated potent inhibition of ENaC-mediated sodium transport in various cell-based assays.[4][6]

| Cell Line | Assay | Parameter | Value | Reference |

| Human Bronchial Epithelial Cells (NCI-H441) | Ussing Chamber | IC50 | 8 x 10⁻⁹ M | [6] |

| Mouse Renal Collecting Duct Cells (M1) | Ussing Chamber | IC50 | 3 x 10⁻⁹ M | [6] |

| Human Airway Epithelium Cells | Ussing Chamber | IC50 | 3 nM | [4] |

| M1 Cell Monolayers | Water Resorption Assay | % Inhibition (at 3 µM) | 72% | [4] |

These results indicated a significantly higher potency for this compound compared to the prototypical ENaC inhibitor, amiloride, with a 30- to 70-fold lower median inhibitory concentration.[7][8]

In Vivo Efficacy and Safety

Preclinical studies in animal models confirmed the in vitro findings and provided evidence of target engagement in the lungs without significant systemic side effects.[9][10]

| Animal Model | Experiment | Dosing | Key Findings | Reference |

| Wistar Rat | Airway Fluid Absorption | 0.3 µg/kg and 3 µg/kg | 30% and 31% inhibition, respectively | [4] |

| Wistar Rat | Airway Fluid Absorption | ED50 | 0.08 µg/kg | [4] |

| Sheep | Mucociliary Clearance (MCC) | 0.1, 1.0, and 10 µg/kg | Accelerated MCC | [9] |

Importantly, these preclinical studies showed no clinically relevant ENaC inhibition in the kidneys, as evidenced by the lack of significant increases in plasma aldosterone (B195564) and potassium levels.[4] Furthermore, this compound demonstrated a synergistic effect with the CFTR modulator lumacaftor/ivacaftor in preclinical models.[7][11]

Clinical Development

The clinical development program for this compound included three Phase I trials in healthy volunteers (NCT03349723, NCT03576144, NCT03907280) and a Phase II trial in patients with CF (BALANCE-CF 1, NCT04059094).[12][13]

Phase I Clinical Trials

The Phase I studies were designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple rising doses of inhaled this compound.[3][7]

| Trial Identifier | Population | Dosing | Key Findings | Reference |

| NCT03349723 | Healthy Male Subjects | Single Rising Doses (3 µg to 1200 µg) | Well tolerated up to 1200 µg. | [7][14] |

| NCT03576144 | Healthy Male Subjects | Multiple Rising Doses | Well tolerated up to 600 µg. | [12] |

| NCT03907280 | Healthy Male Subjects | Absolute Bioavailability | Oral bioavailability: 0.50%; Inhaled bioavailability: ~40% | [2][12] |

Across the Phase I trials, this compound was generally well-tolerated.[7][14] Adverse events were mostly mild to moderate and balanced across treatment groups. One subject discontinued (B1498344) due to asymptomatic hyperkalemia, though it was not definitively considered drug-related.[12] The pharmacokinetic profile showed dose-proportional and time-independent characteristics, with a maximum accumulation of 1.6-fold and an effective elimination half-life of 3.6–8.7 hours.[2][12] Renal excretion was not a major route of elimination.[2][12]

Phase II Clinical Trial (BALANCE-CF™ 1)

The BALANCE-CF™ 1 study was a randomized, double-blind, placebo-controlled, dose-ranging trial to assess the efficacy and safety of this compound as an add-on therapy in CF patients aged 12 years and older.[13][15] The study evaluated twice-daily doses of 20 µg, 50 µg, 100 µg, and 200 µg.[15]

An interim futility analysis of the 200 µg twice-daily dose group showed a numerical change of -0.8% in percent predicted forced expiratory volume in 1 second (ppFEV1) compared to placebo, which met the predefined stopping criteria.[16] The final results, including data from patients enrolled across all dose levels, were not supportive of a relevant clinical effect, with a +1.5% change in ppFEV1 for the 200 µg dose versus placebo.[16][17] Although a 9.4-point improvement was observed in the Cystic Fibrosis Questionnaire-Revised Respiratory Domain for the 200 µg dose group, the overall lack of efficacy led to the termination of the clinical development of this compound.[16][17]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the epithelial sodium channel (ENaC) in the apical membrane of airway epithelial cells.

Caption: Mechanism of action of this compound in inhibiting ENaC.

Experimental Protocols

In Vitro Sodium Transport Inhibition (Ussing Chamber Assay)

Mouse renal collecting duct cells (M1) and human bronchial epithelial cells (NCI-H441) were cultured on permeable supports.[6] The supports were then mounted in Ussing chambers, and the short-circuit current (ISC), a measure of net ion transport, was recorded.[6] Stepwise increasing doses of this compound (10⁻¹⁰ to 10⁻⁶ M) were added to the apical side, and the decrease in amiloride-sensitive ISC was measured to determine the dose-dependent inhibition of Na⁺ transport.[6]

Caption: Workflow for the in vitro Ussing chamber assay.

In Vivo Airway Fluid Absorption (Rat Model)

In this model, the efficacy of this compound in reducing airway fluid absorption was assessed in Wistar rats.[4][6] Following administration of this compound, the change in lung weight was measured to determine the extent of fluid resorption.[6] This allowed for the calculation of the dose-dependent inhibition of liquid absorption.[6]

Caption: Workflow for the in vivo rat fluid absorption model.

Conclusion

This compound was a potent, inhaled ENaC inhibitor that showed promise in preclinical studies as a mutation-agnostic therapy for cystic fibrosis. However, despite a favorable safety and pharmacokinetic profile in Phase I trials, it failed to demonstrate a significant clinical benefit in the Phase II BALANCE-CF™ 1 study, leading to the discontinuation of its development. The journey of this compound provides valuable insights into the challenges of translating preclinical efficacy into clinical benefit for ENaC inhibitors in the treatment of cystic fibrosis.

References

- 1. Discovery and development of this compound, an ENaC inhibitor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. gdch.app [gdch.app]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical evaluation of the epithelial sodium channel inhibitor this compound for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. Efficacy and safety of inhaled ENaC inhibitor this compound in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

BI 1265162: A Technical Overview of an Investigational Epithelial Sodium Channel (ENaC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 1265162 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), developed by Boehringer Ingelheim for the potential treatment of cystic fibrosis (CF). As a benzimidazolium derivative containing a phosphine (B1218219) oxide moiety, it represents a novel chemical class of ENaC inhibitors. Administered via inhalation, this compound was designed to act locally in the lungs to restore airway surface liquid height and improve mucociliary clearance, a primary defect in CF. Despite promising preclinical data, the clinical development of this compound was terminated following a Phase II trial (BALANCE-CF 1) that did not demonstrate a clear clinical benefit. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a cationic molecule with a complex structure centered around a benzimidazolium core.

Chemical Structure:

-

Molecular Formula: C₂₄H₃₄ClN₇O₅P⁺

-

Molecular Weight: 567.0 g/mol

-

SMILES: CC[n+]1c2ccc(cc2n(CC)c1CNC(=O)c3c(N)ncc(Cl)n3)OCC(=O)NCCOCP(=O)(C)C

-

InChI: InChI=1S/C24H33ClN7O5P/c1-5-31-17-8-7-16(37-14-20(33)27-9-10-36-15-38(3,4)35)11-18(17)32(6-2)21(31)13-29-24(34)22-23(26)28-12-19(25)30-22/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H3-,26,27,28,29,33,34)/p+1

-

InChIKey: DXVNYGRCASBPNU-UHFFFAOYSA-O

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Crystalline solid (as monophosphate salt) | [1] |

| Aqueous Solubility | > 20 mg/mL (at pH 5) | [1] |

| Hygroscopicity | Non-hygroscopic (as monophosphate salt) | [1] |

| Melting Point | 240 °C (as monophosphate salt) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a direct inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis, a dysfunctional CFTR protein leads to hyperactivation of ENaC, resulting in excessive sodium and water absorption from the airway surface. This depletes the airway surface liquid (ASL), leading to dehydrated and thick mucus that is difficult to clear, contributing to airway obstruction and recurrent infections. By blocking ENaC, this compound aims to reduce sodium absorption, thereby restoring ASL volume and improving mucociliary clearance.[1][2]

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized in both in vitro and in vivo models.

| Parameter | Value | Model System | Reference |

| ENaC Inhibition (IC₅₀) | 3 nM | Human airway epithelium cells (Ussing chamber) | [1] |

| Water Resorption Inhibition | 72% inhibition at 3 µM | M1 cell monolayers | [1] |

| Airway Fluid Absorption (ED₅₀) | 0.08 µg/kg (at 3h post-dosing) | Wistar rat model | [1] |

| Mucociliary Clearance | Accelerated | Sheep model | [1] |

Pharmacokinetics

Pharmacokinetic studies were conducted in preclinical models and in human clinical trials.

| Parameter | Value | Species/Study Population | Reference |

| Elimination Half-life | 3.6–8.7 hours | Healthy volunteers (Phase I) | [1] |

| Absolute Bioavailability (Inhaled) | ~40% | Healthy volunteers (Phase I) | [1] |

| Absolute Bioavailability (Oral) | 0.50% | Healthy volunteers (Phase I) | [1] |

| Metabolism | Hepatic | In vitro (human hepatocytes) | [1] |

| Renal Excretion | Not a major route of elimination | Healthy volunteers (Phase I) | [1] |

| Accumulation (Multiple Doses) | 1.6-fold (maximum) | Healthy volunteers (Phase I) | [1] |

Experimental Protocols

ENaC Inhibition Assay (Ussing Chamber)

The potency of this compound in inhibiting ENaC was assessed using Ussing chamber technology with cultured human airway epithelial cells.

Mucociliary Clearance (MCC) in a Sheep Model

The effect of this compound on MCC was evaluated in a sheep model, a large animal model with respiratory physiology relevant to humans.

Synthesis

This compound is a benzimidazolium derivative. The synthesis of such compounds typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives to form the benzimidazole (B57391) core, followed by quaternization of the nitrogen atoms to yield the benzimidazolium salt.[3] A convergent and scalable synthesis route for this compound as a dihydrogen phosphate (B84403) salt has been developed to support clinical trials.[4]

Clinical Trials and Development Status

This compound underwent Phase I and Phase II clinical trials.

-

Phase I Trials (e.g., NCT03349723): These studies in healthy volunteers demonstrated that single and multiple inhaled doses of this compound were generally well-tolerated.[1] Pharmacokinetic parameters such as dose-proportional exposure and elimination half-life were established.[1]

-

Phase II Trial (BALANCE-CF 1): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of different doses of this compound in people with cystic fibrosis. The trial was terminated early as an interim analysis did not show a clear clinical benefit in the primary endpoint, percentage predicted forced expiratory volume in 1 second (ppFEV₁).[5][6]

Development of this compound has been discontinued. [5][6]

Conclusion

This compound is a scientifically interesting molecule that represents a novel approach to ENaC inhibition for the potential treatment of cystic fibrosis. Its development highlighted the challenges of translating promising preclinical findings into clinical efficacy for this therapeutic target. The data gathered from the this compound program, from its chemical synthesis to its clinical evaluation, provide valuable insights for the ongoing research and development of new therapies for cystic fibrosis and other respiratory diseases characterized by impaired mucociliary clearance.

References

- 1. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physiologicinstruments.com [physiologicinstruments.com]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. publications.ersnet.org [publications.ersnet.org]

BI 1265162: A Preclinical Data Compendium for an Investigational ENaC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data package for BI 1265162, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This compound has been investigated as a potential mutation-agnostic therapeutic approach for cystic fibrosis (CF) by targeting the hyperactivated ENaC in airway epithelia, a key contributor to the dehydration of airway surfaces in CF patients.[1][2][3] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

In cystic fibrosis, defective or absent CFTR protein leads to hyperactivation of the epithelial sodium channel (ENaC), causing increased sodium and water absorption from the airway surface liquid (ASL).[4] This depletes the ASL, leading to dehydrated and thickened mucus that impairs mucociliary clearance, contributing to the cycle of obstruction, infection, and inflammation characteristic of CF lung disease.[4] this compound is a small molecule designed to directly inhibit ENaC, thereby blocking this excessive sodium and water transport.[1][4] This mechanism is independent of the underlying CFTR mutation, making it a potentially universal treatment approach for all individuals with CF.[1][5]

In Vitro Efficacy

The potency of this compound was evaluated in various cell-based assays to determine its ability to inhibit ENaC-mediated sodium transport and subsequent water absorption.

Inhibition of Sodium Transport

This compound demonstrated potent, dose-dependent inhibition of Na+ transport in both mouse renal collecting duct cells (M1) and human bronchial epithelial cells (NCI-H441).[2][6] The compound exhibited a significantly higher potency compared to amiloride, a well-known ENaC inhibitor.[4][6][7]

| Cell Line | This compound IC₅₀ (M) | Amiloride IC₅₀ (M) | Potency Fold-Increase |

| M1 (mouse) | 3 x 10⁻⁹ | 2.10 x 10⁻⁷ | ~70-fold |

| NCI-H441 (human) | 8 x 10⁻⁹ | 2.38 x 10⁻⁷ | ~30-fold |

| Table 1: In Vitro Inhibition of ENaC-Mediated Sodium Transport.[6] |

Inhibition of Water Resorption

Consistent with its potent inhibition of sodium transport, this compound effectively reduced water resorption across M1 cell monolayers.[1][6]

| Treatment | Inhibition of Water Transport |

| This compound | 76% reduction compared to saline control |

| Table 2: In Vitro Inhibition of Water Resorption in M1 Cells.[6] |

In Vivo Preclinical Models

The efficacy of this compound was further assessed in animal models to evaluate its effects on airway fluid absorption and mucociliary clearance (MCC).

Rat Model of Airway Liquid Absorption

In a rat model, intratracheal administration of this compound led to a dose-dependent reduction in airway fluid absorption.[1][6]

| This compound Dose (µg/kg) | Inhibition of Liquid Absorption (at 3 hours) |

| 0.03 | 5.9% |

| 0.3 | 26.2% |

| 3 | 31.3% |

| 10 | 32.9% |

| Table 3: Dose-Dependent Inhibition of Airway Liquid Absorption in Rats.[1][6] |

The estimated doses required to achieve 50%, 70%, and 90% of the maximal compound effect (ED₅₀, ED₇₀, and ED₉₀) were 0.09, 0.18, and 0.54 µg/kg, respectively.[1][6] Importantly, no dose-dependent effect on serum aldosterone (B195564) levels was observed, suggesting a lack of systemic, amiloride-like effects on renal function at the tested doses.[1]

Sheep Model of Mucociliary Clearance

This compound was shown to accelerate mucociliary clearance in a sheep model, a key indicator of improved airway hydration.[1][2][5]

Synergy with CFTR Modulators

A significant finding from the preclinical evaluation is the potential for this compound to act synergistically with CFTR modulators.[1] In studies using human bronchial epithelial cells from CF patients, the combination of this compound with ivacaftor/lumacaftor (IVA/LUM) restored mucociliary clearance to levels observed in healthy cells.[1][7] This suggests that even with partial restoration of CFTR function by modulators, inhibiting the residual ENaC hyperactivity can lead to a more complete restoration of airway surface liquid homeostasis.[1][8]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Sodium and Water Transport Assays

-

Cell Culture: M1 (mouse renal collecting duct) and NCI-H441 (human bronchial epithelial) cells were cultured to form confluent monolayers on permeable supports (Transwell® inserts).[1]

-

Sodium Transport Measurement (Ussing Chamber): The effect of this compound on ENaC-mediated sodium current was measured using Ussing chamber assays. The IC₅₀ was determined by measuring the inhibition of the amiloride-sensitive short-circuit current.[9]

-

Water Resorption Assay: M1 cell layers were incubated with a defined apical volume of saline solution containing either vehicle control or this compound. Tritiated water was added as a tracer. The volume of water resorbed from the apical side was quantified by measuring the change in radioactivity using a radiometric dilution assay and scintigraphy.[1]

In Vivo Rat Airway Liquid Absorption Model

-

Animal Model: Male Wistar rats were used for this study.[9]

-

Procedure: A defined volume of a test solution was instilled into the lungs of anesthetized rats. This compound or vehicle was administered intratracheally. After a set period (e.g., 3 hours), the remaining fluid in the lungs was recovered and measured. The difference between the instilled and recovered volume was used to calculate the amount of liquid absorbed.[1][9] The inhibition of absorption was calculated relative to the vehicle control group.[1]

In Vivo Sheep Mucociliary Clearance Model

-

Animal Model: Sheep were used due to their lung anatomy and physiology being comparable to humans.

-

Procedure: The effect of aerosolized this compound on the rate of tracheal mucus velocity was measured. This typically involves the deposition of radiolabeled markers onto the airway surface and tracking their movement over time using external imaging techniques.[1][7]

ADMET Profile

This compound exhibited a favorable in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which included:

-

Metabolism: Primarily hepatic metabolism.[9]

-

Permeability: Low permeability across airway epithelial cell monolayers (Calu-3).[9]

-

Cytotoxicity: No significant cytotoxicity was observed in human bronchial epithelial cells, rat hepatocytes, or U937 leukemic cells.[9]

-

Off-Target Effects: No significant off-target effects were identified in a panel of 44 targets at a concentration of 10 µM.[9]

-

Safety: In vivo safety studies in guinea pigs showed no increase in acetylcholine-induced bronchoconstriction.[9]

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective ENaC inhibitor. It effectively reduces sodium and water transport in vitro and in vivo, leading to improved mucociliary clearance in animal models.[1][5] The data also support a synergistic effect when combined with CFTR modulators, suggesting its potential as both a monotherapy and an add-on therapy for individuals with cystic fibrosis, irrespective of their CFTR mutation.[1][8] These promising preclinical findings supported the progression of this compound into clinical development.[5]

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Preclinical evaluation of the epithelial sodium channel inhibitor this compound for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. researchgate.net [researchgate.net]

- 8. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

BI 1265162 in vitro efficacy studies

An In-Depth Technical Guide on the In Vitro Efficacy of BI 1265162

Introduction

This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), developed as an inhaled, mutation-agnostic treatment for cystic fibrosis (CF).[1][2][3] In cystic fibrosis, dysfunctional CFTR protein leads to hyperactivation of ENaC, causing excessive sodium and water absorption from the airway surface.[4][5] This depletes the airway surface liquid (ASL), leading to dehydrated and thick mucus, impaired mucociliary clearance, and chronic lung infections.[3][6] this compound directly inhibits ENaC, aiming to restore ASL hydration and improve mucus clearance, independent of the patient's specific CFTR mutation.[3][4][7]

Quantitative In Vitro Efficacy Data

The in vitro potency of this compound has been evaluated in various cell-based assays, demonstrating significant inhibition of ENaC function at nanomolar concentrations. The data highlights its substantially greater potency compared to the prototypical ENaC inhibitor, amiloride.

Table 1: Inhibition of ENaC-Mediated Sodium Transport

| Cell Line | Description | This compound IC₅₀ | Amiloride IC₅₀ | Potency Fold-Increase |

| Human Airway Epithelium Cells | Primary human cells | 3 nM | Not Reported | Not Applicable |

| M1 | Mouse renal collecting duct | 3 nM[2][8] | 210 nM[2][8] | ~70-fold |

| NCI-H441 | Human bronchial epithelium | 8 nM[2][8] | 238 nM[2][8] | ~30-fold |

Table 2: Inhibition of Water Resorption

| Cell Line | Description | This compound Concentration | % Inhibition of Water Resorption |

| M1 | Mouse renal collecting duct | 3 µM | 72%[1] - 76%[2][8] |

Table 3: In Vitro Cytotoxicity and Specificity

| Assay Type | Cell Line / System | This compound IC₅₀ / Effect |

| Cytotoxicity | Human bronchial epithelial cells | > 800 µM[1] |

| Cytotoxicity | Rat hepatocytes | > 800 µM[1] |

| Cytotoxicity | U937 leukemic cells | > 800 µM[1] |

| Off-Target Screening | CEREP 44-target panel | No significant off-target effects (>50% inhibition) at 10 µM[1] |

| CYP Enzyme Inhibition | Human CYP enzymes | IC₅₀ > 50 µM[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy studies. The following protocols are based on descriptions of the key experiments performed with this compound.

ENaC-Mediated Sodium (Na⁺) Transport Inhibition Assay

This assay quantifies the ability of this compound to inhibit the flow of sodium ions across an epithelial cell monolayer.

-

Cell Culture: Mouse renal collecting duct cells (M1) or human bronchial epithelial cells (NCI-H441) are seeded at a high density onto permeable filter supports (e.g., Transwell®).

-

Monolayer Formation: The cells are cultured for several days to allow for the formation of a confluent, electrically tight monolayer, which is essential for accurate ion transport measurements.

-

Ussing Chamber Measurement: The filter support with the cell monolayer is mounted in an Ussing chamber. This apparatus separates the apical (lumen-facing) and basolateral (blood-facing) sides of the epithelium. The transepithelial voltage and resistance are measured.

-

Treatment: this compound, at varying concentrations, is added to the apical chamber.

-

Data Acquisition: The short-circuit current (Isc), which represents the net ion transport across the epithelium, is measured. The decrease in Isc following the addition of the inhibitor reflects the inhibition of ENaC-mediated sodium transport.

-

Analysis: An IC₅₀ value is calculated by plotting the percentage inhibition of the Isc against the log concentration of this compound.

Water Resorption Inhibition Assay

This assay measures the functional consequence of ENaC inhibition—the reduction of water movement across the cell layer.

-

Cell Culture and Monolayer Formation: M1 cells are cultured on permeable polyester (B1180765) Transwell® filters until a confluent, electrically tight monolayer is formed, as described above.[8]

-

Treatment: The apical liquid is replaced with either a saline control solution or a saline solution containing a known concentration of this compound (e.g., 3 µM).[8]

-

Tracer Addition: Tritiated water (³H₂O) is added to the apical compartment and mixed.[8]

-

Measurement: Over a defined period, the amount of tritiated water that moves from the apical to the basolateral compartment is measured via scintillation counting.[8]

-

Analysis: The percentage inhibition of water resorption is calculated by comparing the amount of tracer that moved across the this compound-treated monolayer to the amount that moved across the control monolayer.

Visualizations: Pathways and Workflows

Mechanism of Action: ENaC Inhibition in Airway Epithelium

References

- 1. | BioWorld [bioworld.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Boehringer begins enrolment in Phase II BALANCE-CF1 trial [clinicaltrialsarena.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. researchgate.net [researchgate.net]

- 8. publications.ersnet.org [publications.ersnet.org]

Technical Guide: In Vivo Animal Models of BI 1265162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo animal models used to evaluate the efficacy of BI 1265162, a potent and selective inhibitor of the epithelial sodium channel (ENaC). The data and protocols summarized herein are critical for understanding the pharmacological profile of this compound in the context of cystic fibrosis (CF) research and development.

Core Mechanism of Action: ENaC Inhibition

This compound is a novel ENaC inhibitor designed for inhaled administration. In cystic fibrosis, hyperactivation of ENaC in the airway epithelium leads to increased sodium and water absorption, resulting in dehydration of the airway surface liquid (ASL), impaired mucociliary clearance (MCC), and the accumulation of thick, sticky mucus. By blocking ENaC, this compound aims to restore ASL hydration and improve MCC, offering a therapeutic approach that is independent of the underlying CFTR mutation.[1][2][3]

Signaling Pathway

Caption: Signaling pathway of this compound in airway epithelium.

In Vivo Efficacy Models

Preclinical evaluation of this compound utilized two key in vivo animal models to assess its pharmacological effects on the airway.

Rat Model of Lung Liquid Absorption

This model was employed to determine the extent to which this compound could inhibit the absorption of liquid from the airway epithelium, a direct consequence of ENaC inhibition.[1][2][3][4]

| Dose (µg/kg) | Inhibition of Liquid Absorption (%) | ED₅₀ (µg/kg) | ED₇₀ (µg/kg) | ED₉₀ (µg/kg) |

| 0.03 | 5.9 | 0.09 | 0.18 | 0.54 |

| 0.3 | 26.2 | |||

| 3 | 31.3 | |||

| 10 | 32.9 |

Data sourced from Nickolaus et al., 2020.[1]

Notably, no dose-dependent effects on serum aldosterone (B195564) levels were observed, suggesting a lack of systemic, amiloride-like effects on renal function at the tested doses.[1][3]

Caption: Experimental workflow for the rat lung liquid absorption model.

Detailed Methodology:

-

Animals: Male Wistar rats were used for the study.

-

Anesthesia: Prior to the procedure, rats were anesthetized with isoflurane.[1]

-

Drug Administration: A Ringer Lactate Solution (pH 5) containing either vehicle or increasing concentrations of this compound (0.03, 0.3, 3, and 10 µg/kg) was instilled directly into the lungs via intratracheal administration.[1]

-

Incubation Period: The animals were maintained for a period of 3 hours following instillation.[1]

-

Endpoint: After 3 hours, the rats were euthanized, and their lungs were excised and weighed to determine the amount of fluid resorption.[5] The inhibition of liquid absorption was calculated relative to the vehicle-treated control group.

-

Safety Assessment: Serum aldosterone levels were measured by ELISA to assess potential renal effects.[1]

Sheep Model of Mucociliary Clearance

This large animal model is well-established for evaluating mucociliary clearance (MCC) and is considered highly translatable to human physiology. It was used to assess whether the expected increase in ASL hydration from this compound treatment would translate into an improvement in mucus transport.[1][2][3][4]

| Dose (µg/kg) | Mean Difference in Tracer Retention from Vehicle (%) | ED₅₀ (µg/kg) |

| 1 | -12.6 | ~1 |

| 10 | -19.3 |

Data indicates a reduction in radioactive tracer retention over 2 hours, signifying accelerated MCC. The differences for 1 and 10 µg/kg doses were statistically significant (p<0.05). Sourced from Nickolaus et al., 2020.[6]

Caption: Experimental workflow for the sheep mucociliary clearance model.

Detailed Methodology:

-

Animals: Adult ewes (n=2 per dose group) were utilized for this study.

-

Anesthesia and Intubation: The animals were anesthetized locally with lidocaine. A bronchoscope was used for nasal intubation to ensure targeted delivery to the lungs.

-

Drug Administration: this compound at doses of 0.1, 1.0, and 10 µg/kg or vehicle (deionised water) was administered using an AirLife™ nebuliser.

-

MCC Assessment: Following drug administration, an aerosolized radioactive tracer, technetium-labelled sulphur colloid (99mTc-SC), was delivered to the lungs.

-

Endpoint: Gamma scintigraphy was used to measure the retention of the 99mTc-SC tracer over a 2-hour period. A reduction in tracer retention compared to vehicle indicates an acceleration of mucociliary clearance.[6]

Summary and Conclusion

The in vivo animal models for this compound provide robust preclinical evidence supporting its mechanism of action and therapeutic potential for cystic fibrosis. The rat model demonstrated a potent, dose-dependent inhibition of airway liquid absorption, while the sheep model confirmed that this translates into a significant improvement in mucociliary clearance.[1][2][3][4] These studies were crucial in establishing the efficacy of this compound and supporting its progression into clinical development.[2][3] The lack of systemic effects on renal function in these models further highlights the targeted nature of this inhaled therapeutic.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor this compound in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of the epithelial sodium channel inhibitor this compound for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. publications.ersnet.org [publications.ersnet.org]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of BI 1265162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor. The information is compiled from preclinical and Phase I clinical trial data, offering valuable insights for researchers and professionals in the field of drug development.

Core Pharmacokinetic and Bioavailability Data

The pharmacokinetic profile of this compound has been characterized in three key Phase I clinical trials involving healthy male subjects: a single-rising-dose (SRD) trial (NCT03349723), a multiple-rising-dose (MRD) trial (NCT03576144), and an absolute bioavailability trial (NCT03907280).[1][2][3][4][5]

Pharmacokinetic Parameters Following Inhaled Administration

Pharmacokinetic analysis from the SRD and MRD trials demonstrated that this compound exhibits dose-proportional and time-independent pharmacokinetics.[1][2][3][4] Following inhaled administration, the drug is rapidly absorbed into the systemic circulation. The maximum accumulation observed was 1.6-fold.[1][2][3] The calculated effective elimination half-life ranged from 3.6 to 8.7 hours across the tested dose ranges.[1][2][3] Renal excretion was identified as a minor route of elimination for the parent compound.[1][2][3]

Table 1: Summary of Pharmacokinetic Parameters for Inhaled this compound (Single and Multiple Doses)

| Trial | Dose | Cmax (pmol/L) | tmax (h) | AUC (pmol·h/L) | t½ (h) |

| SRD (NCT03349723) | 3 µg | 28.1 | 0.17 | 102 | 4.5 |

| 10 µg | 80.4 | 0.17 | 341 | 4.8 | |

| 30 µg | 281 | 0.17 | 1140 | 5.4 | |

| 100 µg | 818 | 0.17 | 3700 | 6.0 | |

| 300 µg | 2500 | 0.17 | 12000 | 7.0 | |

| 600 µg | 4680 | 0.17 | 25300 | 8.7 | |

| 1200 µg | 8560 | 0.08 | 49600 | 8.2 | |

| MRD (NCT03576144) | 10 µg (Day 8) | 90.7 | 0.17 | 451 | 5.8 |

| 30 µg (Day 8) | 269 | 0.17 | 1340 | 6.2 | |

| 100 µg (Day 8) | 885 | 0.17 | 4550 | 6.8 | |

| 300 µg (Day 8) | 2610 | 0.17 | 14300 | 7.6 | |

| 600 µg (Day 8) | 5250 | 0.17 | 30600 | 8.5 |

Data extracted from a summary table in a peer-reviewed publication. Cmax, maximum plasma concentration; tmax, time to reach maximum plasma concentration; AUC, area under the plasma concentration-time curve; t½, elimination half-life.

Absolute Bioavailability

The absolute bioavailability of this compound was determined in a dedicated trial (NCT03907280) comparing oral and inhaled administration to an intravenous infusion.[1][2][3][4][5]

Table 2: Absolute Bioavailability of this compound

| Route of Administration | Dose | Absolute Bioavailability (%) |

| Oral | 1.25 mg | 0.50 |

| Inhaled | 200 µg | ~40 |

The results indicate very low oral bioavailability, suggesting that systemic exposure following inhalation is primarily due to absorption through the lungs rather than the gastrointestinal tract.[1][2][3][4]

Experimental Protocols

The following sections outline the methodologies employed in the key clinical trials cited.

Clinical Trial Designs

-

Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially randomized, single-blind, placebo-controlled trial in healthy male subjects. The primary objective was to evaluate the safety and tolerability of single inhaled doses of this compound (ranging from 3 µg to 1200 µg). A secondary objective was the characterization of the pharmacokinetic profile. Plasma samples for PK analysis were collected for up to 72 hours post-dose.[1][2][5]

-

Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized, double-blind, placebo-controlled trial in healthy male subjects. The study assessed the safety, tolerability, and pharmacokinetics of multiple inhaled doses of this compound (ranging from 10 µg to 600 µg). Dosing occurred once daily on days 1 and 8, and twice daily from day 2 to day 7. Dose proportionality and time dependency of the pharmacokinetics were evaluated.[1][2]

-

Absolute Bioavailability Trial (NCT03907280): This was a four-arm, open-label, randomized, single-dose, three-way crossover trial in healthy male subjects. The study was designed to determine the absolute bioavailability of this compound following oral (1.25 mg) and inhaled (200 µg) administration, with a 1-hour intravenous infusion (50 µg) as the reference. To distinguish between pulmonary and gastrointestinal absorption from the inhaled dose, one arm included the administration of oral activated charcoal before and after inhalation.[1][2][5]

Bioanalytical Methodology

While specific, detailed protocols for the bioanalytical quantification of this compound in plasma are proprietary, the scientific literature indicates that validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are standard for the quantification of small molecule drugs in biological matrices in such clinical trials. These methods are chosen for their high sensitivity, specificity, and accuracy.

A typical LC-MS/MS method for pharmacokinetic analysis would involve:

-

Sample Preparation: Extraction of the analyte from plasma, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to separate the analyte from endogenous plasma components.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to provide sensitive and selective detection and quantification of the analyte and an internal standard.

The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. For the MRD trial, dose proportionality was assessed using a power model.

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway of ENaC Inhibition in Cystic Fibrosis

This compound is a direct inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF), a dysfunctional CFTR protein leads to reduced chloride and bicarbonate secretion and, consequently, hyperabsorption of sodium ions through ENaC. This ion imbalance results in dehydration of the airway surface liquid, leading to thickened mucus and impaired mucociliary clearance. By blocking ENaC, this compound aims to reduce sodium and water absorption, thereby rehydrating the airway surface and restoring mucociliary function. This mechanism of action is independent of the specific CFTR mutation.[1][2][6]

Caption: Mechanism of action of this compound in cystic fibrosis airways.

Experimental Workflow for the Absolute Bioavailability Study (NCT03907280)

The following diagram illustrates the crossover design of the absolute bioavailability trial, a crucial study for understanding the absorption characteristics of this compound.

Caption: Workflow of the absolute bioavailability study for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. qdcxjkg.com [qdcxjkg.com]

- 3. researchgate.net [researchgate.net]

- 4. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relative Bioavailability of Zongertinib, an Orally Administered HER2-Selective Tyrosine Kinase Inhibitor, under Fed and Fasted Conditions in Healthy Male Participants: Results from Two Randomized, Open-Label, Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BI 1265162: A Technical Overview of its Safety and Tolerability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 1265162 is an investigational, inhaled small-molecule inhibitor of the epithelial sodium channel (ENaC).[1][2][3] The rationale for its development is based on the understanding that in cystic fibrosis (CF), hyperactive ENaC leads to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By inhibiting ENaC, this compound aims to restore airway surface liquid and improve mucociliary clearance, offering a potential mutation-agnostic therapeutic approach for all CF patients.[1][2][4] Preclinical studies demonstrated its high potency, surpassing the prototypical ENaC inhibitor amiloride (B1667095) by 30- to 70-fold, and its synergistic effects with CFTR modulators.[1][3][5] This document provides a comprehensive technical overview of the safety and tolerability profile of this compound, drawing from data from its Phase I and Phase II clinical trials.

Mechanism of Action: ENaC Inhibition

In the airway epithelium, a delicate balance between sodium absorption, primarily mediated by ENaC, and chloride secretion, regulated by the cystic fibrosis transmembrane conductance regulator (CFTR), maintains the hydration of the airway surface liquid (ASL). In individuals with cystic fibrosis, dysfunctional CFTR leads to reduced chloride secretion, which in turn causes hyperactivation of ENaC. This results in excessive sodium and water reabsorption, leading to dehydrated and viscous mucus that is difficult to clear, contributing to the cycle of obstruction, inflammation, and infection characteristic of CF lung disease.

This compound directly inhibits ENaC, thereby reducing sodium influx from the ASL into the epithelial cells. This inhibition is intended to rehydrate the airway surface, decrease mucus viscosity, and improve mucociliary clearance.

Clinical Development and Safety Profile

The clinical development of this compound has included Phase I trials in healthy volunteers and a Phase II trial in patients with cystic fibrosis. While the development of this compound was ultimately terminated due to a lack of demonstrated clinical benefit, the studies provide valuable data on its safety and tolerability.[4][6]

Phase I Clinical Trials in Healthy Volunteers

Three Phase I trials were conducted in healthy male subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[1][2][7][8]

-

NCT03349723: A single-rising-dose (SRD) trial.

-

NCT03576144: A multiple-rising-dose (MRD) trial.

-

NCT03907280: An absolute bioavailability trial.

In these trials, single inhaled doses up to 1200 µg and multiple doses up to 600 µg twice daily for up to 6.5 days were found to be safe and well-tolerated.[1][7]

This study was a single-center, randomized, double-blind, placebo-controlled trial.[1][7] Healthy male subjects received inhaled this compound at doses of 10 µg, 30 µg, 100 µg, 300 µg, or 600 µg.[1][7] Dosing was administered once daily in the morning on days 1 and 8, and twice daily from days 2 to 7.[1][7] The primary objectives were to assess the safety and tolerability of multiple rising doses of inhaled this compound. Secondary objectives included the evaluation of pharmacokinetics, including dose proportionality and time dependency.

Adverse events (AEs) reported in the Phase I trials were generally balanced across treatment groups and were of mild to moderate intensity, resolving by the end of the trials.[1][7]

| Adverse Event Profile | This compound | Placebo |

| Treatment-Emergent AEs (TEAEs) in SRD Trial | 14.3% (6 out of 42 subjects)[1][7] | 14.3% (2 out of 14 subjects)[1][7] |

| Investigator-Defined Drug-Related AEs in SRD Trial | 4.8% (2 out of 42 subjects)[1][7] | 0%[1][7] |

| TEAEs in MRD Trial | 35% (14 out of 40 subjects)[1][7] | 10% (1 out of 10 subjects)[1][7] |

| Investigator-Defined Drug-Related AEs in MRD Trial | 27.5% (11 out of 40 subjects)[1][7] | 0%[1][7] |

| Serious Adverse Events (SAEs) | One subject experienced neuropathia vestibularis leading to hospitalization; this was not considered drug-related.[1][7] | None reported. |

| Discontinuations due to AEs | One subject in the 300 µg dose group of the MRD trial discontinued (B1498344) due to asymptomatic hyperkalemia, which was not considered drug-related and resolved.[1][7] Another subject discontinued due to the SAE of neuropathia vestibularis, which was also not deemed drug-related.[1] | None reported. |

| Notable Adverse Events | A single case of mild cough was reported 5 minutes post-drug administration in the 100 µg dose group of the SRD trial.[1][7] Asymptomatic hyperkalemia was observed in one subject in the MRD trial.[1][7] | No specific notable adverse events were highlighted in the placebo group. |

Phase II Clinical Trial in Patients with Cystic Fibrosis (BALANCE-CF 1)

The BALANCE-CF 1 trial was a Phase II, placebo-controlled, randomized, double-blind study designed to evaluate the efficacy and safety of four dose levels of this compound over a 4-week period in adults and adolescents with CF, on top of their standard of care.[4]

Patients were randomized to receive one of four dose levels of this compound or a placebo. The study included an interim futility analysis. The primary efficacy endpoint was the change in percentage predicted forced expiratory volume in 1 second (ppFEV1). Safety and tolerability were also key endpoints.

This compound up to a dose of 200 µg twice daily was found to be safe and well-tolerated in patients with CF.[4][6] The study was terminated early based on a pre-defined stopping rule at an interim futility analysis, as it did not show a potential for clinical benefit.[4] The final results, which included patients recruited during the interim analysis, were not supportive of a relevant clinical effect.[4][6]

Pharmacokinetics

Pharmacokinetic data from the Phase I trials revealed that this compound displayed dose-proportional and time-independent pharmacokinetics.[1][2][8] The maximum accumulation was 1.6-fold, and the calculated effective elimination half-life ranged from 3.6 to 8.7 hours.[1][2][8] A key finding was that renal excretion is not a major route of elimination for the drug.[1][2][8] The absolute bioavailability was approximately 0.50% after oral administration and around 40% after inhalation, indicating that systemic exposure is primarily due to drug absorption through the lungs.[1][2][8] Pharmacokinetic parameters in CF patients were similar to those observed in healthy volunteers.[4]

Conclusion

Based on the available data from Phase I and II clinical trials, this compound demonstrated a favorable safety and tolerability profile in both healthy volunteers and individuals with cystic fibrosis when administered as an inhaled therapy. Adverse events were generally mild to moderate and balanced between treatment and placebo groups. No significant safety concerns leading to the termination of the clinical program were identified; the decision to halt development was based on a lack of efficacy.[4][6] The pharmacokinetic profile supports twice-daily inhaled administration with minimal systemic accumulation. This comprehensive safety and tolerability data, despite the lack of demonstrated efficacy, provides valuable insights for the continued development of ENaC inhibitors as a therapeutic class for cystic fibrosis and other respiratory diseases.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Efficacy and safety of inhaled ENaC inhibitor this compound in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

BI 1265162: A Technical Whitepaper for Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 1265162 is an investigational, inhaled epithelial sodium channel (ENaC) inhibitor that was developed as a potential mutation-agnostic therapy for cystic fibrosis (CF). In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, increased sodium and water absorption from the airway surface, dehydrated mucus, and impaired mucociliary clearance.[1][2][3] By blocking ENaC, this compound was designed to rehydrate the airway surface liquid and improve mucus clearance, independent of the patient's CFTR mutation.[4][5]

Preclinical studies demonstrated the high potency of this compound and its ability to inhibit sodium and water transport in various models, as well as increase mucociliary clearance.[1][4] It also showed potential for synergistic effects when combined with CFTR modulators.[4][6] Phase I clinical trials in healthy volunteers indicated that this compound was well-tolerated.[7][8] However, a Phase II clinical trial (BALANCE-CF™ 1) in patients with CF was terminated due to a lack of demonstrated clinical benefit.[2][9][10] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on this compound.

Mechanism of Action

In the airways of individuals with cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to a hyperactivation of the epithelial sodium channel (ENaC).[1][3] This results in excessive absorption of sodium ions from the airway surface liquid, which in turn leads to dehydration of the mucus layer and impaired mucociliary clearance.[2] this compound is a potent inhibitor of ENaC.[4] By blocking this channel, it was hypothesized that this compound would reduce sodium and water reabsorption, thereby increasing the airway surface liquid volume and improving mucociliary clearance.[1][4][5] This mechanism is independent of the underlying CFTR mutation, making it a potential therapeutic approach for all individuals with CF.[1][2] Preclinical evidence also suggested a potential synergistic effect with CFTR modulators.[6][11][12]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Cell Line | Assay | IC50 (M) | Comparator (Amiloride) IC50 (M) | Fold Higher Potency |

| M1 (mouse renal collecting duct) | Na+ transport inhibition | 3 x 10-9 | 2.10 x 10-7 | ~70-fold |

| NCI-H441 (human bronchial epithelial) | Na+ transport inhibition | 8 x 10-9 | 2.38 x 10-7 | ~30-fold |

| Human airway epithelium cells | ENaC-mediated sodium currents | 3 x 10-9 | - | - |

Data sourced from references:[3][4][6][13][14][15][16]

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Endpoint | Doses (µg/kg) | Effect |

| Rat | Inhibition of airway liquid absorption | 0.03, 0.3, 3, 10 | Dose-dependent inhibition (5.9%, 26.2%, 31.3%, 32.9% respectively)[4] |

| Rat | Inhibition of airway fluid absorption | 0.3, 3 | 30% and 31% inhibition respectively[13] |

| Sheep | Mucociliary Clearance (MCC) | 0.1, 1.0, 10 | Increased MCC[1] |

Data sourced from references:[1][4][13]

Table 3: Clinical Trial Data for this compound (BALANCE-CF™ 1)

| Treatment Group (twice daily) | Change in ppFEV1 vs. Placebo (95% CI) | Change in LCI vs. Placebo (95% CI) | Change in CFQ-R Respiratory Domain vs. Placebo |

| 200 µg this compound (interim analysis) | -0.8% (-6.6 to 4.9%) | +2.1 units (-2.4 to 6.5) | Not Reported |

| 200 µg this compound (final analysis) | +1.5% | Not supportive | +9.4 points |

Data sourced from references:[2][9][10][17]

Experimental Protocols

In Vitro Sodium and Water Transport Assays

-

Cell Lines:

-

Methodology for Sodium Transport Inhibition:

-

Cells were cultured on permeable supports to form polarized monolayers.

-

The Ussing chamber technique was employed to measure short-circuit current (Isc), an indicator of net ion transport.

-

After establishing a stable baseline Isc, this compound was added to the apical side of the monolayers at varying concentrations.

-

The change in Isc was measured to determine the inhibition of sodium transport.

-

IC50 values were calculated from the dose-response curves.[18]

-

-

Methodology for Water Transport Inhibition:

-

M1 cells were cultured on permeable supports.

-

A known volume of medium was added to the apical surface.

-

This compound or vehicle control was added to the apical medium.

-

The change in the weight of the apical medium over time was measured to determine the rate of water absorption.

-

The percentage inhibition of water transport by this compound was calculated relative to the vehicle control.[1][5]

-

In Vivo Animal Studies

-

Rat Model for Airway Liquid Absorption:

-

Wistar rats were anesthetized.

-

A solution of Ringer Lactate (pH 5) containing varying concentrations of this compound (0.03, 0.3, 3, and 10 µg/kg) or vehicle was instilled into the lungs.

-

After 3 hours, the animals were euthanized, and the lungs were excised and weighed.

-

The inhibition of liquid absorption was calculated by comparing the lung weights of the treated groups to a negative control group.[3][13]

-

-

Sheep Model for Mucociliary Clearance (MCC):

-

Adult ewes were anesthetized, and a bronchoscope was used for nasal intubation.

-

A radioactive tracer was delivered to the lungs.

-

This compound at doses of 0.1, 1.0, and 10 µg/kg or vehicle was administered.

-

The retention of the radioactive tracer in the lungs was measured over time using a gamma camera to determine the rate of mucociliary clearance.[1]

-

Human Epithelial Model (MucilAir™)

-

Model:

-

Fully differentiated, pseudostratified 3D model of human bronchial epithelium from both healthy and CF donors.[4]

-

-

Methodology for Water Transport and MCC:

-

The epithelial cultures were treated with this compound, with or without the CFTR modulators ivacaftor (B1684365) and lumacaftor.

-

Water transport was measured by weighing the membrane inserts containing the cells on days 2 and 5 of the study.

-

MCC was assessed on day 7 by video-tracking the movement of polystyrene microbeads added to the apical surface of the cultures.[4]

-

Clinical Development and Outcomes

Phase I Trials

Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy male volunteers.[7][8] These studies evaluated single and multiple rising doses of inhaled this compound. The key findings were:

-

Safety and Tolerability: this compound was well-tolerated at single doses up to 1200 µg and multiple doses of 600 µg.[7][8] Adverse events were generally mild to moderate and balanced across treatment groups.[7]

-

Pharmacokinetics: The drug displayed dose-proportional and time-independent pharmacokinetics.[7][8] The effective elimination half-life was between 3.6 and 8.7 hours.[7] The absolute bioavailability after inhalation was approximately 40%, indicating that systemic exposure was primarily from lung absorption.[7][8]

Phase II Trial (BALANCE-CF™ 1)

The BALANCE-CF™ 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled, dose-ranging study in adolescents and adults with CF.[2][6][14] The trial was designed to assess the efficacy and safety of four different doses of this compound administered twice daily for four weeks on top of standard CF care.[6]

An interim futility analysis of the 200 µg twice-daily dose group showed no improvement in the primary endpoint, percent predicted forced expiratory volume in 1 second (ppFEV1), or in the lung clearance index (LCI).[2][9][10] Based on these results, the study was terminated.[2][9] The final analysis, which included patients enrolled during the interim analysis, also did not show a clinically relevant effect on ppFEV1 or LCI.[2][10] A small improvement was observed in the Cystic Fibrosis Questionnaire – Revised (CFQ-R) respiratory domain score in the 200 µg twice-daily group.[2][10]

Conclusion

This compound is a potent ENaC inhibitor that showed promise in preclinical studies as a mutation-agnostic therapy for cystic fibrosis. It effectively inhibited sodium and water transport and improved mucociliary clearance in various models. While Phase I studies in healthy volunteers demonstrated a favorable safety and pharmacokinetic profile, the subsequent Phase II trial in individuals with CF did not show a clinical benefit in lung function. Consequently, the development of this compound for the treatment of cystic fibrosis has been discontinued.[2][9][10][19] The research and clinical data gathered for this compound, however, provide valuable insights for the continued development of ENaC inhibitors and other mutation-agnostic therapies for cystic fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Preclinical evaluation of the epithelial sodium channel inhibitor this compound for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor this compound in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First clinical trials of the inhaled epithelial sodium channel inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Efficacy and safety of inhaled ENaC inhibitor this compound in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound / Boehringer Ingelheim [delta.larvol.com]

- 16. qdcxjkg.com [qdcxjkg.com]

- 17. researchgate.net [researchgate.net]

- 18. qdcxjkg.com [qdcxjkg.com]

- 19. Discovery and development of this compound, an ENaC inhibitor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

BI 1265162: A Mutation-Agnostic Approach to Cystic Fibrosis Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary